molecular formula C15H29NO B5778605 N,N-diisobutylcyclohexanecarboxamide

N,N-diisobutylcyclohexanecarboxamide

Cat. No. B5778605
M. Wt: 239.40 g/mol
InChI Key: WKULOGYXFABEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisobutylcyclohexanecarboxamide, commonly known as DIBMA, is a chemical compound widely used in scientific research for its unique properties. DIBMA is a white crystalline solid with a molecular formula of C16H31NO and a molecular weight of 257.43 g/mol. This compound has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.

Scientific Research Applications

DIBMA has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These metal complexes have been extensively studied for their catalytic, magnetic, and optical properties. DIBMA is also used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between immiscible phases. In addition, DIBMA is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction products.

Mechanism of Action

The mechanism of action of DIBMA is not fully understood, but it is believed to act as a bidentate ligand, forming stable complexes with metal ions. The formation of these complexes can affect the reactivity and selectivity of the metal catalyst, leading to changes in the reaction products. In addition, DIBMA can act as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases. This allows for reactions to occur in a biphasic system, which can be advantageous for certain reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of DIBMA. However, studies have shown that DIBMA is not toxic to cells and does not have any significant effects on cell viability. In addition, DIBMA has been shown to have low toxicity in animal studies, with no observed adverse effects on organ function or behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIBMA in lab experiments is its versatility. DIBMA can be used as a ligand, phase transfer catalyst, or chiral auxiliary, making it a useful tool for a wide range of reactions. In addition, DIBMA is relatively easy to synthesize and has a high yield. However, one limitation of using DIBMA is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the use of DIBMA in scientific research. One area of interest is the development of new metal complexes with improved catalytic properties. Another area of interest is the use of DIBMA as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. In addition, the use of DIBMA as a phase transfer catalyst in biphasic systems is an area of active research. Overall, the unique properties of DIBMA make it a valuable tool for scientific research, with many potential future applications.

Synthesis Methods

The synthesis of DIBMA involves the reaction of cyclohexanecarboxylic acid with isobutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces N,N-diisobutylcyclohexanecarboxamide as the main product. The yield of DIBMA can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

properties

IUPAC Name

N,N-bis(2-methylpropyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKULOGYXFABEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-methylpropyl)cyclohexanecarboxamide

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